Cas no 108611-73-0 (ethyl 2-{(tert-butoxy)carbonylamino}-4-methylthiophene-3-carboxylate)

Ethyl 2-{(tert-butoxy)carbonylamino}-4-methylthiophene-3-carboxylate is a protected thiophene derivative widely used in organic synthesis and pharmaceutical research. Its key advantages include the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic transformations, particularly in peptide and heterocyclic chemistry. The ethyl ester moiety offers versatility for further functionalization, while the methyl-substituted thiophene core provides a valuable scaffold for constructing complex molecules. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced reactivity and compatibility with a range of reaction conditions. Its high purity and well-defined structure make it a reliable intermediate for targeted synthesis.
ethyl 2-{(tert-butoxy)carbonylamino}-4-methylthiophene-3-carboxylate structure
108611-73-0 structure
Product Name:ethyl 2-{(tert-butoxy)carbonylamino}-4-methylthiophene-3-carboxylate
CAS No:108611-73-0
MF:C13H19NO4S
MW:285.359262704849
MDL:MFCD28966791
CID:4425333
PubChem ID:15595333
Update Time:2025-10-31

ethyl 2-{(tert-butoxy)carbonylamino}-4-methylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-, ethyl ester
    • ethyl 2-{(tert-butoxy)carbonylamino}-4-methylthiophene-3-carboxylate
    • 2-tert-butoxycarbonylamino-4-methyl-thiophene-3-carboxylic acid ethyl ester
    • 2-tert-butoxycarbonylamino-4-methylthiophene-3-carboxylic acid ethyl ester
    • UWKHYLSGIOBOPO-UHFFFAOYSA-N
    • DB-217539
    • 108611-73-0
    • SCHEMBL3497661
    • MDL: MFCD28966791
    • Inchi: 1S/C13H19NO4S/c1-6-17-11(15)9-8(2)7-19-10(9)14-12(16)18-13(3,4)5/h7H,6H2,1-5H3,(H,14,16)
    • InChI Key: UWKHYLSGIOBOPO-UHFFFAOYSA-N
    • SMILES: C1(NC(OC(C)(C)C)=O)SC=C(C)C=1C(OCC)=O

Computed Properties

  • Exact Mass: 285.10347926Da
  • Monoisotopic Mass: 285.10347926Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 92.9Ų

ethyl 2-{(tert-butoxy)carbonylamino}-4-methylthiophene-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-78527848-1.0g
108611-73-0 95%
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Enamine
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ethyl 2-{[(tert-butoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate
108611-73-0
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$0.0 2023-08-31

Additional information on ethyl 2-{(tert-butoxy)carbonylamino}-4-methylthiophene-3-carboxylate

Professional Introduction to Ethyl 2-{(tert-butoxy)carbonylamino}-4-methylthiophene-3-carboxylate (CAS No. 108611-73-0)

Ethyl 2-{(tert-butoxy)carbonylamino}-4-methylthiophene-3-carboxylate, with the CAS number 108611-73-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a carbamate group and a methylthiophene core, make it a valuable intermediate in the synthesis of more complex pharmacological agents.

The< strong>name ethyl 2-{(tert-butoxy)carbonylamino}-4-methylthiophene-3-carboxylate provides detailed insight into its chemical structure. The ethyl ester group at the carboxyl position, the tert-butoxy carbamate functionality at the amino group, and the methyl substituent on the thiophene ring contribute to its unique reactivity and potential biological properties. These structural elements are crucial for understanding its role in synthetic pathways and its interaction with biological targets.

In recent years, there has been a growing interest in thiophene-based compounds due to their reported efficacy in various therapeutic areas. Research has demonstrated that derivatives of thiophene can exhibit significant pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific modification of Ethyl 2-{(tert-butoxy)carbonylamino}-4-methylthiophene-3-carboxylate allows for fine-tuning of its biological activity, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a building block in drug design. The presence of both polar and non-polar regions in its structure facilitates interactions with various biological targets. For instance, the carbamate group can engage in hydrogen bonding, while the thiophene ring can interact through hydrophobic effects or π-stacking interactions. These characteristics make it an ideal candidate for developing novel therapeutic agents that require precise molecular recognition.

Recent studies have highlighted the importance of thiophene derivatives in addressing unmet medical needs. Researchers have been exploring ways to optimize these compounds to enhance their potency and selectivity. Ethyl 2-{(tert-butoxy)carbonylamino}-4-methylthiophene-3-carboxylate has been investigated in several preclinical studies for its potential application in treating chronic diseases. Its ability to modulate key biological pathways suggests that it could be a valuable component in future drug formulations.

The synthesis of Ethyl 2-{(tert-butoxy)carbonylamino}-4-methylthiophene-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the carbamate group through tert-butoxycarbonylation is a critical step that enhances the stability and reactivity of the molecule. This synthetic approach aligns with modern pharmaceutical manufacturing practices, where efficiency and scalability are paramount.

The chemical properties of this compound also make it suitable for use in various research applications. For example, it can serve as a substrate for enzyme inhibition studies or as a precursor for more complex derivatives through further functionalization. Its versatility in synthetic chemistry underscores its importance as a research tool in medicinal chemistry.

In conclusion, Ethyl 2-{(tert-butoxy)carbonylamino}-4-methylthiophene-3-carboxylate (CAS No. 108611-73-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it a valuable asset in drug development efforts. As research continues to uncover new applications for thiophene derivatives, this compound is likely to play an increasingly important role in addressing global health challenges.

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